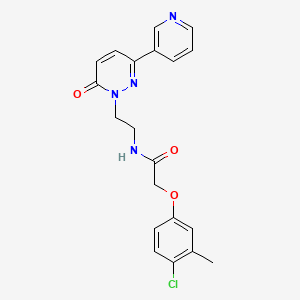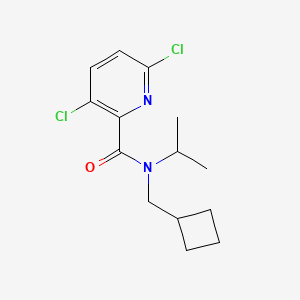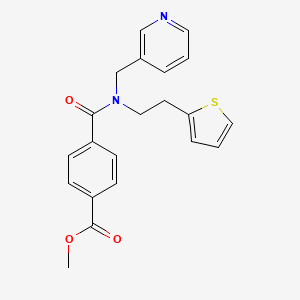
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Anticancer Potential
The research on ruthenium(III) coordination compounds for cancer therapy has highlighted the significant role of indazole derivatives. An improved synthetic approach to this class of coordination compounds has led to the preparation of new examples, demonstrating the influence of the alkyl substituent at the N1 position of the indazole backbone on both stability in aqueous media and biological activity in human cancer cell lines (Kuhn et al., 2015).
Antimicrobial Activity
Novel 1,2,3-triazole derivatives, prepared using click chemistry, have been screened for antimicrobial activity against Mycobacterium tuberculosis. These derivatives displayed significant activity and low cytotoxicity, suggesting the importance of developing new derivatives to treat mycobacterial infections (Boechat et al., 2011).
Synthesis Intermediates
The compound has also been a key intermediate in the synthesis of premafloxacin, an antibiotic under development for use against veterinary pathogens. This highlights its role in the preparation of pharmaceuticals through an efficient and stereoselective process (Fleck et al., 2003).
Solubility and Thermodynamics
Investigations into the solubility behavior of intermediates like isobutyramide, which share structural similarities with N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide, are crucial for pharmaceutical development. These studies help in understanding the solid-liquid equilibrium in various solvents, which is essential for synthesizing organic dyes and pharmaceuticals (Wu & Li, 2020).
Mécanisme D'action
Target of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide might interact with its targets to modulate cell cycle progression.
Biochemical Pathways
Given the wide range of biological activities associated with indazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to inflammation, microbial infection, HIV infection, cancer progression, glucose metabolism, protozoal infection, hypertension, and others.
Result of Action
Based on the biological activities of indazole derivatives , the compound might exert anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
Indazole derivatives have been reported to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle
Molecular Mechanism
It is known that indazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-12(2)17(21)18-11-15-14-9-5-6-10-16(14)20(19-15)13-7-3-4-8-13/h12-13H,3-11H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHPIGFXZMHZQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)


![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)

![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)
